2-Benzothiazolamine, 5-methoxy-N-methyl-
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Overview
Description
2-Benzothiazolamine, 5-methoxy-N-methyl- is a chemical compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 5-methoxy-N-methyl- typically involves the reaction of 2-aminobenzothiazole with methoxy and methylating agents under controlled conditions. One common method includes the use of methoxyamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, 5-methoxy-N-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-Benzothiazolamine, 5-methoxy-N-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 5-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolamine, 4-methyl-: Similar structure but with a methyl group at the 4-position instead of the 5-position.
2-Benzothiazolamine, 6-methyl-: Methyl group at the 6-position, differing in its chemical properties and reactivity.
2-Benzothiazolamine, 4-methoxy-: Methoxy group at the 4-position, leading to different electronic and steric effects.
Uniqueness
2-Benzothiazolamine, 5-methoxy-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50450-73-2 |
---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methoxy-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
LWXZUFYKLCKILN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC(=C2)OC |
Origin of Product |
United States |
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